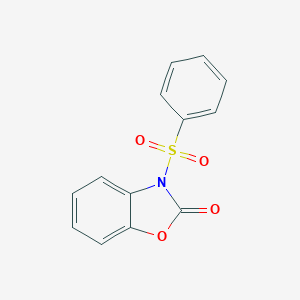
3-(Phenylsulfonyl)benzoxazole-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylsulfonyl)benzoxazole-2(3H)-one, also known as PSB-603, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its various properties and applications.
作用机制
3-(Phenylsulfonyl)benzoxazole-2(3H)-one exerts its effects through the inhibition of PTP1B, which plays a key role in the regulation of insulin signaling and glucose metabolism. By inhibiting this enzyme, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one can improve insulin sensitivity and glucose uptake, which can be beneficial in the treatment of diabetes and other metabolic disorders. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects through the inhibition of certain cytokines and chemokines.
Biochemical and Physiological Effects:
3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory effects and can reduce the production of certain cytokines and chemokines. In addition, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been shown to have anticancer effects and can inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 3-(Phenylsulfonyl)benzoxazole-2(3H)-one in lab experiments is its specificity for PTP1B, which allows for the targeted inhibition of this enzyme. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one also has good bioavailability and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one is its relatively low potency compared to other PTP1B inhibitors, which may limit its efficacy in certain applications.
未来方向
There are several future directions for the study of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. One area of interest is the development of more potent PTP1B inhibitors based on the structure of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one. Another direction is the investigation of the anti-inflammatory effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one and its potential applications in the treatment of inflammatory diseases. Finally, the anticancer effects of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one warrant further study, particularly in the context of combination therapies with other anticancer agents.
合成方法
The synthesis of 3-(Phenylsulfonyl)benzoxazole-2(3H)-one involves a multi-step process that starts with the reaction of 2-aminophenol with paraformaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then treated with phenylsulfonyl chloride in the presence of a base to obtain the final product, 3-(Phenylsulfonyl)benzoxazole-2(3H)-one.
科学研究应用
3-(Phenylsulfonyl)benzoxazole-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 3-(Phenylsulfonyl)benzoxazole-2(3H)-one has also been shown to have anti-inflammatory effects and has potential applications in the treatment of diseases such as diabetes, obesity, and cancer.
属性
分子式 |
C13H9NO4S |
|---|---|
分子量 |
275.28 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H9NO4S/c15-13-14(11-8-4-5-9-12(11)18-13)19(16,17)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
POZLBQMOTMELDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)






